Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Research in the field has explored the synthesis and transformation of compounds structurally related to Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate. For instance, studies have detailed the synthesis of thiazole and pyrazolo[1,5-a]pyrimidines compounds containing an Antipyrine moiety, showcasing the versatility of thiazole derivatives in chemical synthesis (Abdelhamid & Afifi, 2010). Another study focused on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine derivatives, demonstrating the functionalization of thiazole rings (Albreht et al., 2009).
Antimicrobial and Antioxidant Properties
Compounds structurally similar to this compound have been evaluated for their antimicrobial and antioxidant activities. For example, a study on the synthesis of lignan conjugates via cyclopropanation revealed that certain synthesized compounds exhibited excellent antibacterial and antifungal activities, alongside notable antioxidant potential (Raghavendra et al., 2016).
Anticancer Activity
Research on new thiazole compounds has indicated their potential anticancer activity against breast cancer cells, showcasing the therapeutic applications of thiazole derivatives in oncology (Sonar et al., 2020).
Structural and Chemical Analysis
Several studies have focused on the structural and chemical analysis of thiazole derivatives. The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, providing insights into the molecular interactions and hydrogen bonding patterns within these compounds (Lynch & Mcclenaghan, 2004).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is the tyrosinase enzyme . This enzyme plays a crucial role in melanogenesis biosynthesis, which is a process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
The compound interacts with its target, the tyrosinase enzyme, by inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, leading to a decrease in melanin production . This can have downstream effects on skin pigmentation and could potentially be used in the treatment of conditions related to hyperpigmentation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase . This could result in lighter skin pigmentation and could potentially be used to treat hyperpigmentation disorders .
Properties
IUPAC Name |
ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-3-21-16(19)11-8-23-14(17-11)10-7-9-5-4-6-12(20-2)13(9)22-15(10)18/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZMUBLVFIJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.